1-Butyl-1h-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a butyl group at the nitrogen atom and a carboxylic acid group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by alkylation and carboxylation reactions. For instance, the reaction of 1,3-diketones with butylhydrazine can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazole compounds.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed:
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: Substituted pyrazoles with different alkyl or aryl groups.
Substitution: Esters and amides of this compound.
Scientific Research Applications
1-Butyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 1-Ethyl-1H-pyrazole-4-carboxylic acid
- 1-Propyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-Butyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Biological Activity
1-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a butyl group at the 1-position and a carboxylic acid group at the 4-position. This unique structure contributes to its biological activity.
Property | Details |
---|---|
Molecular Formula | C7H10N2O\ |
Molecular Weight | 142.17 g/mol |
CAS Number | 113100-46-2 |
The primary biological activity of this compound is attributed to its role as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. By inhibiting SDH, this compound disrupts ATP production, which can have various downstream effects on cellular metabolism and energy homeostasis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound possesses anti-inflammatory activity. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, certain derivatives of pyrazole compounds have shown IC50 values in the low micromolar range against COX-2, indicating strong anti-inflammatory potential .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives, including this compound, and assessed their COX inhibitory activities. The results indicated that many compounds exhibited high selectivity for COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
- Toxicological Assessments : Toxicity studies have been performed to evaluate the safety of these compounds in vivo. For example, acute oral toxicity tests indicated that certain derivatives had LD50 values exceeding 2000 mg/kg in mice, suggesting low toxicity.
- Pharmacological Applications : The compound has been investigated as a potential drug candidate for various therapeutic applications due to its unique structural features and biological activities. Its ability to modulate metabolic pathways makes it a candidate for further exploration in pharmacology .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with related pyrazole derivatives:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
3-Methyl-1H-pyrazole-4-carboxylic acid | Lacks butyl group | Different antimicrobial profile |
1-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid at the 5-position | Varies in reactivity and potential applications |
3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid | Contains bromine substituent | Enhanced efficacy in specific biological contexts |
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-butylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
MBIUCJBODNXVHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.